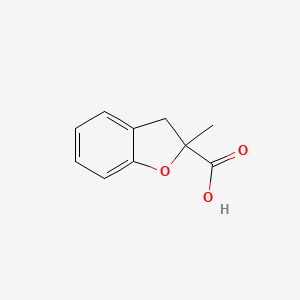

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Overview

Description

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the second position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .

Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. These reactions can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Benzofuran derivatives, including 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit a range of biological activities that make them promising candidates for drug development. Research highlights several therapeutic potentials:

- Anticancer Properties : Various studies have demonstrated that benzofuran derivatives possess anticancer activity. For instance, compounds derived from benzofuran structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and others. In one study, a derivative exhibited an IC50 value of 2.74 μM against ACHN cells, indicating potent growth inhibition .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A series of synthesized benzofuran derivatives demonstrated substantial antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Neuropathic Pain Management : Research indicates that certain benzofuran derivatives act as selective agonists for cannabinoid receptor type 2 (CB2), which is implicated in pain modulation. One compound showed efficacy in models of neuropathic pain without affecting locomotor behavior, suggesting a potential for treating chronic pain conditions .

Synthesis and Derivative Development

The synthesis of this compound involves several methods that have been optimized over the years:

- Chemical Synthesis : A common approach involves the hydrogenation of benzofuran derivatives under controlled conditions to yield the desired carboxylic acid. This method has been refined to improve yield and purity .

- Structure-Activity Relationship (SAR) Studies : Researchers have conducted extensive SAR studies to understand how modifications to the benzofuran structure affect biological activity. For example, substituents at various positions on the benzofuran ring can significantly enhance anticancer potency or alter receptor selectivity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydrobenzofuran: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.

2-Methylbenzofuran: Contains a methyl group but lacks the carboxylic acid group.

2-Carboxybenzofuran: Contains a carboxylic acid group but lacks the methyl group.

Uniqueness

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the dihydrobenzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.18 g/mol. The compound features a benzofuran ring with a carboxylic acid group (-COOH) and a methyl group (-CH₃) at specific positions, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes. This suggests a potential use in treating infections caused by resistant strains of bacteria.

- PPARα Agonism : Research indicates that derivatives of this compound can act as potent and subtype-selective PPARα agonists. Such activity is significant for managing dyslipidemia, as these compounds have demonstrated cholesterol- and triglyceride-lowering effects in animal models .

- Induction of Apoptosis : The anticancer properties may be linked to the compound's ability to induce apoptosis in cancer cells, providing a pathway for therapeutic applications in oncology.

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial activity against various pathogens. Molecular docking studies suggest effective binding to bacterial targets, leading to inhibition of growth.

Anti-inflammatory Effects

Preliminary studies indicate that derivatives may possess anti-inflammatory properties. These effects are crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on PPARα Agonists : A study reported the design and synthesis of a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids as PPARα agonists. These compounds showed significant lipid-lowering effects in animal models at lower doses than existing therapies like fenofibrate .

- Cytotoxicity Assessment : A research article evaluated the cytotoxicity of various benzofurancarboxylic acid derivatives against cancer cell lines. The findings suggested that structural modifications could enhance their anticancer efficacy, indicating that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylbenzofuran | Methyl group on benzofuran | Lacks carboxylic acid functionality |

| 6-Hydroxy-2-methylbenzofuran | Hydroxyl group at position 6 | Contains hydroxyl instead of carboxylic acid |

| 7-Methyl-2,3-dihydrobenzofuran | Methyl group at position 7 | Different methyl positioning alters reactivity |

| 5-Methyl-1-benzofuran | Methyl group on the furan part | No carboxylic acid; different biological activity |

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications in medicinal chemistry compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how can purity be optimized?

The compound is synthesized via stereoselective acylation or cyclization of benzofuran precursors. A common approach involves enzymatic catalysis (e.g., Pseudomonas cepacia lipase) to achieve enantioselectivity in dihydrobenzofuran intermediates . Purification typically employs column chromatography with silica gel, followed by recrystallization. Purity (>95%) is confirmed via HPLC or LC-MS, with spectral matching to reference data (e.g., m/z 180.16 [M+H]⁺) .

Q. How is this compound characterized structurally and functionally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm ring substitution patterns and carboxylic acid functionality. For example, a singlet at δ ~3.2 ppm corresponds to the methyl group adjacent to the dihydrofuran ring .

- LC-MS : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments verifies molecular weight (e.g., CHO, exact mass 164.0473) .

- UV/Vis : Absorbance at 280 nm monitors stability and degradation products .

Q. What biological targets are associated with this compound in preclinical studies?

The compound acts as a constrained analogue of fibric acid, showing activity as a PPARα agonist (EC in nanomolar range) . Derivatives also inhibit NF-κB, a key regulator of inflammation and cancer progression, with IC values <10 μM in HeLa cells .

Advanced Research Questions

Q. How can structural modifications enhance PPARα agonism or NF-κB inhibition?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO) at the 5-position of the benzofuran ring increase PPARα binding affinity by 3–5-fold .

- Amide derivatives : N-(substituted phenyl)amide side chains improve NF-κB inhibition by modulating hydrophobic interactions with the IκB kinase complex .

- Chirality : The (R)-enantiomer exhibits superior activity compared to (S)-forms due to better receptor fit .

Q. What analytical challenges arise in quantifying metabolic shunt products during biosynthesis studies?

LC-MS analysis of fungal cultures (e.g., Aspergillus floccosus) revealed shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid, a detoxification byproduct. Key challenges include:

- Isotopic labeling : C-labeled precursors show 76% incorporation in shunt products, requiring careful correction for natural isotope abundance .

- Co-elution issues : Shunt products often overlap with patulin or terreic acid peaks, necessitating tandem MS (MS/MS) for differentiation .

Q. How do compartmentalized biosynthesis pathways influence the compound’s metabolic fate?

Compartmentalization (e.g., cytoplasmic vs. vesicular synthesis) explains the coexistence of cytotoxic patulin and detoxified shunt products. For example, (2Z,4E)-2-methyl-2,4-hexadienedioic acid accumulates in the cytoplasm at 10–20% of patulin levels, suggesting spatial segregation of biosynthetic enzymes .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in PPARα activation thresholds (nanomolar vs. micromolar EC) arise from assay variability (e.g., luciferase reporter vs. direct binding). Standardization using isothermal titration calorimetry (ITC) and co-crystallization studies is recommended .

Q. Methodological Guidance

Designing a stable isotope-assisted biosynthesis study :

- Labeling protocol : Feed C-glucose to fungal cultures for 3 days.

- Extraction : Use ethyl acetate for non-polar metabolites, followed by SPE cleanup.

- Data analysis : Calculate labeling efficiency via isotopic peak ratios in HRMS spectra .

Optimizing anticancer activity in derivatives :

Properties

IUPAC Name |

2-methyl-3H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(9(11)12)6-7-4-2-3-5-8(7)13-10/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVMBYHIKUWTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.